5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
Properties
CAS No. |
96551-16-5 |
|---|---|
Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-methyl-4-nonanoyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-17(22)18-15(2)20-21(19(18)23)16-12-9-8-10-13-16/h8-10,12-13,18H,3-7,11,14H2,1-2H3 |
InChI Key |
OBFSIWPDKKVJBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of a hydrazine derivative with a β-diketone. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-phenyl-2-pyrazolin-5-one
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- 4-Nonanoyl-1-phenyl-2-pyrazolin-5-one
Uniqueness
3-Methyl-4-nonanoyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nonanoyl group may impart distinct properties compared to other pyrazolone derivatives.
Biological Activity
5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, which has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₆N₂O₂
- Molecular Weight : 314.422 g/mol
- CAS Number : 96551-16-5
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazolone derivatives against both Gram-positive and Gram-negative bacteria, revealing that some compounds demonstrated potent antibacterial activity. The specific activity of 5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in this context remains to be fully elucidated but suggests potential for further exploration in antimicrobial applications .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolone derivatives are well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation. This mechanism may be applicable to 5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, positioning it as a candidate for treating inflammatory diseases .
Antioxidant Activity
Antioxidant activity is another significant aspect of pyrazolone compounds. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The antioxidant capacity of 5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has not been extensively studied; however, its structural characteristics suggest it may exhibit similar properties to other known antioxidants within the pyrazolone family .
Case Studies
-
Antimicrobial Screening :
A study conducted on synthesized pyrazolone derivatives found that specific modifications to the pyrazolone structure enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli. While direct data on 5-Methyl-4-nonanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one were not reported, the findings indicate that structural analogs can be optimized for increased activity . -
Anti-inflammatory Potential :
In preclinical models of inflammation, pyrazolone derivatives were tested for their ability to reduce edema in carrageenan-induced paw edema assays. Results indicated a significant reduction in inflammation markers, suggesting that similar effects may be expected from 5-Methyl-4-nonanoyl derivatives .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
